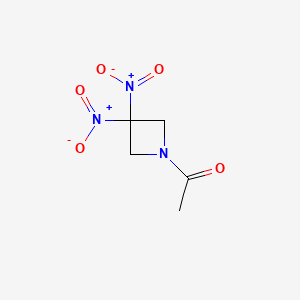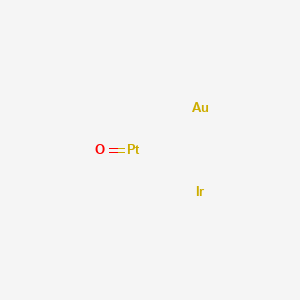![molecular formula C30H63NO4 B12568757 1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] CAS No. 185340-09-4](/img/structure/B12568757.png)
1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] is a chemical compound with a complex structure, featuring an octylazanediyl group linked to two 3-(octyloxy)propan-2-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] typically involves the reaction of octylamine with epichlorohydrin, followed by the addition of octanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or amines.
Aplicaciones Científicas De Investigación
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] involves its interaction with various molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of drugs across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Hydroxyazanediyl)bis(propan-2-ol): Similar structure but lacks the octyl groups, resulting in different solubility and reactivity.
1,3-Bis(2-methoxyphenoxy)propan-2-ol: Contains methoxyphenoxy groups instead of octyloxy groups, leading to different chemical properties and applications.
Uniqueness
1,1’-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol] is unique due to its long octyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Propiedades
Número CAS |
185340-09-4 |
|---|---|
Fórmula molecular |
C30H63NO4 |
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
1-[(2-hydroxy-3-octoxypropyl)-octylamino]-3-octoxypropan-2-ol |
InChI |
InChI=1S/C30H63NO4/c1-4-7-10-13-16-19-22-31(25-29(32)27-34-23-20-17-14-11-8-5-2)26-30(33)28-35-24-21-18-15-12-9-6-3/h29-30,32-33H,4-28H2,1-3H3 |
Clave InChI |
NSRAVUWFNPHPBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CC(COCCCCCCCC)O)CC(COCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
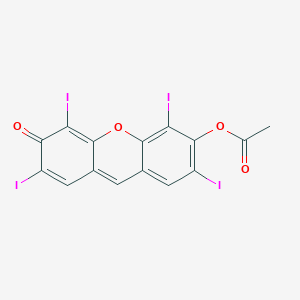
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
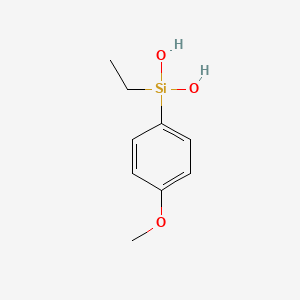
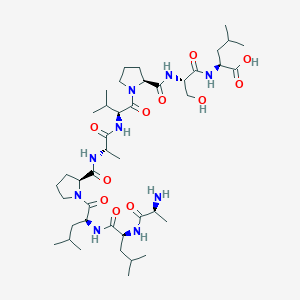



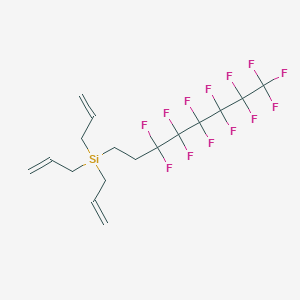
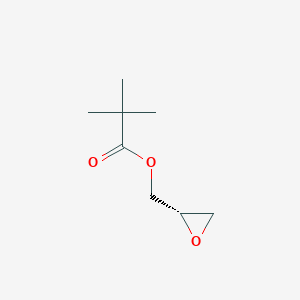

![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
